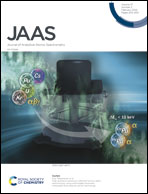Use of nitrogen and hydrogen in inductively coupled plasma mass spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9920700557
Abstract
Small amounts of N2 or H2 were added at the main gas inlet to the Ar forming the plasma of an inductively coupled plasma mass spectrometer. Experiments involving either Ar–N2 or Ar–H2 plasmas were carried out using an r.f. coil with an outside diameter of 31 mm while the sampling depth (9.0 mm), torch to sampler cone distance (1.5 mm) and r.f. power (1000 W) were kept constant. Signal intensities for a wide range of elements were enhanced while Ba2+, Ce2+, BaO+, CeO+, MoO+, TiO+, WO+ and ZrO+ were maintained below 3% of their singly charged ions (M+). Signal enhancement was greater with the Ar–N2 than the Ar–H2 plasma. Whereas the use of an Ar–N2 plasma was affected by interferences from polyatomic species of nitrogen, no significant increase in background signals was observed when the Ar–H2 plasma was used. In general, the signal-to-background ratio was increased for a wide range of elements investigated when either the Ar–N2 or Ar–H2 plasma was employed.
Recommended Literature
- [1] Coalescence of oil drops and films on micropillared substrates enabled by enhanced water drainage through pillar gaps
- [2] The nature of the action of dyeing
- [3] Selective inhibition of E. coli1-deoxy-d-xylulose-5-phosphate synthase by acetylphosphonates†
- [4] Tri-rutile layered niobium-molybdates for all solid-state symmetric supercapacitors†
- [5] N-doped carbon nanowire array confined cobalt phosphides as efficient bifunctional electrocatalysts for water splitting†
- [6] Effect of surface chemical composition on the surface potential and iso-electric point of silicon substrates modified with self-assembled monolayers
- [7] Back cover
- [8] 2D and 3D maximum-quantum NMR and diffusion spectroscopy for the characterization of enzymatic reaction mixtures
- [9] Papers accepted for publication in The Analyst
- [10] The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 16478-52-7









